2,6-Dinitro-N-(4-nitrophenyl)aniline
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Overview
Description
2,6-Dinitro-N-(4-nitrophenyl)aniline is a chemical compound with the molecular formula C12H8N4O6. It is a derivative of aniline and dinitrobenzenes, characterized by the presence of nitro groups at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dinitro-N-(4-nitrophenyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2,6-dinitrochlorobenzene with aniline under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas, palladium on carbon, and other reducing agents like sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are often used in substitution reactions.
Major Products Formed
Reduction: The reduction of this compound typically yields 2,6-diamino-N-(4-aminophenyl)aniline.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2,6-Dinitro-N-(4-nitrophenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2,6-Dinitro-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of certain enzymes or proteins by binding to their active sites. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dinitroaniline
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
2,6-Dinitro-N-(4-nitrophenyl)aniline is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to other dinitroanilines, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
56698-05-6 |
---|---|
Molecular Formula |
C12H8N4O6 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2,6-dinitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)9-6-4-8(5-7-9)13-12-10(15(19)20)2-1-3-11(12)16(21)22/h1-7,13H |
InChI Key |
UYOBTECBBHWNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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